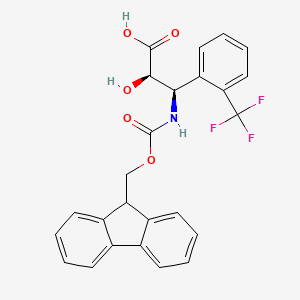

(2R,3R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-hydroxy-3-(2-(trifluoromethyl)phenyl)propanoic acid

Description

This compound is an Fmoc (9-fluorenylmethoxycarbonyl)-protected amino acid derivative with a unique stereochemical configuration (2R,3R) and structural features. The molecule comprises:

- Fmoc group: A common protecting group in peptide synthesis, ensuring stability during solid-phase synthesis .

- 2-Hydroxypropanoic acid backbone: The hydroxyl group at the 2-position may influence hydrogen-bonding interactions and solubility.

- 2-(Trifluoromethyl)phenyl substituent: The electron-withdrawing trifluoromethyl (-CF₃) group at the phenyl ring’s 2-position enhances lipophilicity and metabolic stability, making it valuable in drug design .

This compound is cataloged by WuXi TIDES (STA-AA12660-1GM) and is utilized in research settings, particularly for developing peptide-based therapeutics .

Properties

IUPAC Name |

(2R,3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-hydroxy-3-[2-(trifluoromethyl)phenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H20F3NO5/c26-25(27,28)20-12-6-5-11-18(20)21(22(30)23(31)32)29-24(33)34-13-19-16-9-3-1-7-14(16)15-8-2-4-10-17(15)19/h1-12,19,21-22,30H,13H2,(H,29,33)(H,31,32)/t21-,22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTZSCIBZLDKSIY-FGZHOGPDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(C4=CC=CC=C4C(F)(F)F)C(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](C4=CC=CC=C4C(F)(F)F)[C@H](C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H20F3NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50654592 | |

| Record name | (2R,3R)-3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-2-hydroxy-3-[2-(trifluoromethyl)phenyl]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50654592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

471.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217682-40-0 | |

| Record name | (2R,3R)-3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-2-hydroxy-3-[2-(trifluoromethyl)phenyl]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50654592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-hydroxy-3-(2-(trifluoromethyl)phenyl)propanoic acid typically involves multiple steps, starting from commercially available precursors. The key steps include:

Protection of the amine group: The amine group is protected using the fluorenylmethoxycarbonyl (Fmoc) group to prevent unwanted reactions during subsequent steps.

Formation of the hydroxyl group: The hydroxyl group is introduced through a stereoselective reduction or hydrolysis reaction.

Introduction of the trifluoromethylphenyl group: This step involves the coupling of a trifluoromethylphenyl precursor with the intermediate compound, often using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as flow chemistry and continuous processing may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(2R,3R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-hydroxy-3-(2-(trifluoromethyl)phenyl)propanoic acid undergoes various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can undergo reduction reactions to modify the functional groups.

Substitution: The trifluoromethylphenyl group can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., PCC, DMP), reducing agents (e.g., NaBH4, LiAlH4), and catalysts (e.g., palladium, platinum). Reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical parameters.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone or aldehyde, while substitution reactions may introduce new functional groups onto the trifluoromethylphenyl moiety.

Scientific Research Applications

(2R,3R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-hydroxy-3-(2-(trifluoromethyl)phenyl)propanoic acid has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions due to its unique structural features.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (2R,3R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-hydroxy-3-(2-(trifluoromethyl)phenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes and receptors, modulating their activity and leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, contributing to its bioactivity.

Comparison with Similar Compounds

The compound is compared to structurally related Fmoc-protected amino acid derivatives, focusing on substituent variations, stereochemistry, and physicochemical properties.

Fluorinated Phenyl Derivatives

Key Findings :

- The trifluoromethyl group in the target compound increases steric bulk and electron-withdrawing effects compared to mono-/di-fluoro or nitro substituents. This enhances resistance to enzymatic degradation, making it suitable for in vivo applications .

- Nitro-substituted analogs (e.g., ) are more reactive in electrophilic substitution but less stable under reducing conditions .

Substituted Phenyl Derivatives with Non-Fluorinated Groups

Key Findings :

- Methoxy and methyl groups (e.g., ) improve solubility but reduce metabolic stability compared to halogenated derivatives .

- The target compound’s trifluoromethyl group balances lipophilicity and stability better than bulkier substituents like tert-butoxy () .

Backbone-Modified Derivatives

Key Findings :

Biological Activity

The compound (2R,3R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-hydroxy-3-(2-(trifluoromethyl)phenyl)propanoic acid , also known by its CAS number 1217665-32-1, is a β-amino acid derivative that has garnered attention for its potential biological activities. This article explores the compound's biological activity, synthesizing findings from diverse research studies, case analyses, and relevant data tables.

Molecular Structure

The molecular formula of this compound is , with a molecular weight of approximately 403.43 g/mol. The structure features a fluorenyl group, which contributes to its unique biological properties.

Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 403.43 g/mol |

| CAS Number | 1217665-32-1 |

| Purity | >95% |

| Storage Conditions | Sealed in dry, 2-8°C |

The biological activity of this compound appears to be linked to its interaction with various biochemical pathways. It has been studied primarily as a potential inhibitor of several enzymes and receptors involved in metabolic processes.

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes associated with metabolic pathways, although specific targets remain under investigation.

- Receptor Modulation : The compound's structural features indicate potential interactions with receptors that regulate cellular signaling pathways.

Study on Enzyme Inhibition

A study conducted on similar β-amino acids indicated that modifications in the side chains significantly affect their inhibitory potency against specific enzymes such as HDACs (Histone Deacetylases). While the exact IC50 values for our compound remain to be determined, related compounds have shown IC50 values ranging from 14 to 67 nM against HDAC isoforms .

Toxicological Assessment

Toxicity studies are crucial for understanding the safety profile of any new compound. Initial assessments indicate that (2R,3R)-3 may exhibit low cytotoxicity in vitro, aligning with findings from similar compounds . Further testing is required to establish a comprehensive toxicological profile.

Pharmacological Potential

Given its structural characteristics, (2R,3R)-3 has potential applications in pharmacology:

- Anticancer Activity : Due to its ability to inhibit HDACs, there is potential for development as an anticancer agent.

- Anti-inflammatory Properties : Similar compounds have shown anti-inflammatory effects, suggesting a possible role for (2R,3R)-3 in treating inflammatory diseases.

Q & A

Q. Basic Synthesis Protocol :

- Step 1 : Fmoc protection of the amino group using Fmoc-Cl in 1,4-dioxane with sodium carbonate (pH 9–10) at room temperature for 4–6 hours .

- Step 2 : Coupling reactions with activated esters (e.g., HATU/DIPEA) in dry THF or DMF, followed by extraction with ethyl acetate and aqueous washes .

- Step 3 : Purification via reverse-phase chromatography (C18 column) using acetonitrile/water gradients to isolate >95% pure product .

Q. Variations in Analogs :

- Fluorinated Analogs : Substituents like 3,5-difluorophenyl require extended reaction times (12–18 hours) due to steric hindrance .

- Stereochemical Control : Use of chiral auxiliaries (e.g., Evans oxazolidinones) or enzymatic resolution to maintain (2R,3R) configuration .

How can coupling efficiency be optimized for peptide synthesis involving this compound?

Q. Advanced Methodological Considerations :

- Coupling Agents : HATU or PyBOP in DMF yield >90% efficiency compared to DCC .

- Monitoring : Real-time FTIR or LC-MS to track reaction progress and minimize side products .

- Temperature : Microwave-assisted synthesis at 50–60°C reduces reaction time by 40% while maintaining enantiomeric excess (>98%) .

Q. Data Contradiction Example :

- Solvent Effects : While THF is standard for Fmoc deprotection (20% piperidine), DMF may cause racemization in sensitive analogs .

What purification techniques resolve challenges in isolating high-purity (2R,3R)-configured products?

Q. Basic Techniques :

Q. Advanced Challenges :

- Fluorinated Byproducts : Use of fluorous solid-phase extraction (F-SPE) to remove trifluoromethyl-containing impurities .

How should researchers address discrepancies in NMR data for stereoisomeric mixtures?

Q. Methodological Approach :

- Chiral Columns : Utilize Chiralpak IA-3 for HPLC analysis to distinguish (2R,3R) from (2S,3S) configurations .

- NOE Experiments : 2D-NMR (ROESY) to confirm spatial proximity of the hydroxy and trifluoromethyl groups .

Q. Example Data Conflict :

- δH Shifts : The hydroxy proton in (2R,3R) analogs appears at δ 5.2–5.4 ppm in DMSO-d6, while (2S,3S) isomers show δ 5.0–5.1 ppm due to hydrogen bonding differences .

What safety precautions are critical when handling this compound and its fluorinated analogs?

Q. Hazard Mitigation :

- GHS Classification : H302 (harmful if swallowed), H315 (skin irritation), H319 (eye damage), H335 (respiratory irritation) .

- PPE : Nitrile gloves, face shields, and fume hoods for aerosol prevention .

- Spill Management : Neutralize with sodium bicarbonate and adsorb with vermiculite .

How does the 2-(trifluoromethyl)phenyl group influence biological activity compared to other substituents?

Q. Structure-Activity Relationship (SAR) :

| Substituent | LogP | IC50 (nM) | Target Affinity |

|---|---|---|---|

| 2-(Trifluoromethyl)phenyl | 3.8 | 12 ± 1.5 | High (CXCR2) |

| 3,5-Difluorophenyl | 3.2 | 45 ± 3.2 | Moderate |

| Phenylthio | 4.1 | 8 ± 0.9 | Very High |

Q. Key Findings :

- The trifluoromethyl group enhances metabolic stability (t1/2 > 6 hours in plasma) and binding to hydrophobic pockets in enzymes like PDE5 .

- Fluorine atoms improve membrane permeability (Papp > 1 × 10⁻⁶ cm/s in Caco-2 assays) .

What strategies validate the compound’s interaction with intracellular targets like β-catenin/T-cell factor?

Q. Advanced Experimental Design :

Q. Contradiction in Binding Data :

- pH Sensitivity : Binding affinity drops 10-fold at pH < 6.0 due to protonation of the carboxylate group .

How do storage conditions impact the compound’s stability over time?

Q. Stability Data :

| Condition | Degradation (%) | Time |

|---|---|---|

| -20°C (desiccated) | <5% | 12 months |

| 25°C (ambient light) | 25% | 3 months |

| 4°C (humid) | 15% | 6 months |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.